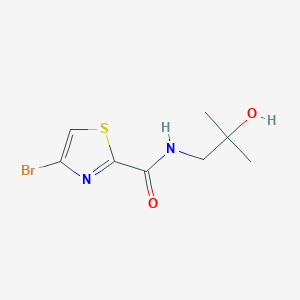
4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom at the 4-position, a hydroxy-methylpropyl group at the N-position, and a carboxamide group at the 2-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromo-2-aminothiazole with 2-hydroxy-2-methylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature, followed by purification through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane-tetrahydrofuran complex.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a thiazole derivative with an amino group at the 4-position .
Scientific Research Applications
4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used as a tool to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: Thiazole derivatives are used in the synthesis of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit key enzymes involved in microbial and cancer cell proliferation. The bromine atom and the hydroxy-methylpropyl group play crucial roles in binding to the active sites of these enzymes, thereby blocking their activity . The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins enhances its efficacy .
Comparison with Similar Compounds
Similar compounds to 4-Bromo-N-(2-hydroxy-2-methylpropyl)thiazole-2-carboxamide include other thiazole derivatives such as:
2-Amino-4-bromo-thiazole: Lacks the hydroxy-methylpropyl and carboxamide groups, making it less versatile in biological applications.
4-Methylthiazole-2-carboxamide: Contains a methyl group instead of a bromine atom, which alters its reactivity and biological activity.
Thiazole-2-carboxamide: The absence of substituents at the 4-position and N-position reduces its potential for specific interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which enhance its reactivity and biological activity compared to other thiazole derivatives .
Properties
IUPAC Name |
4-bromo-N-(2-hydroxy-2-methylpropyl)-1,3-thiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S/c1-8(2,13)4-10-6(12)7-11-5(9)3-14-7/h3,13H,4H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXQNBKKBQTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=NC(=CS1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
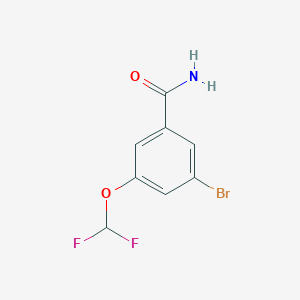
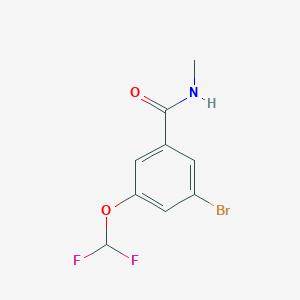
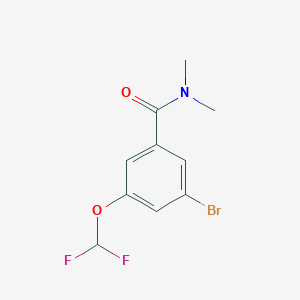
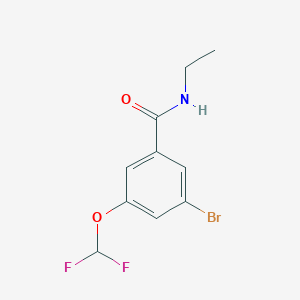
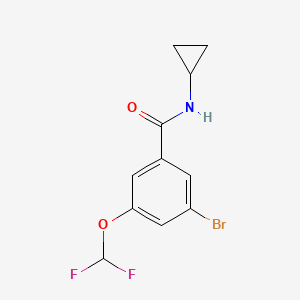
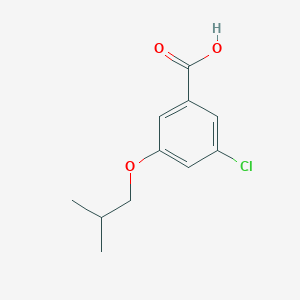

![3-[4-(2-tert-Butoxycarbonylamino-ethoxy)-phenyl]-propionic acid](/img/structure/B8161808.png)
![3-[4-(2-Aminoethoxy)-phenyl]-propionamide hydrochloride](/img/structure/B8161815.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N-methylpropionamide hydrochloride](/img/structure/B8161823.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N,N-dimethylpropionamide hydrochloride](/img/structure/B8161829.png)
![3-[4-(2-Aminoethoxy)-phenyl]-N-cyclopropylpropionamide](/img/structure/B8161836.png)
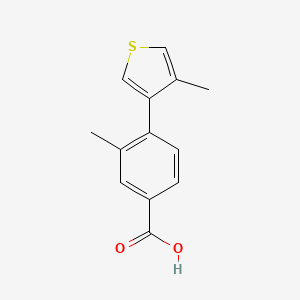
![Methyl 2-amino-4'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8161854.png)
